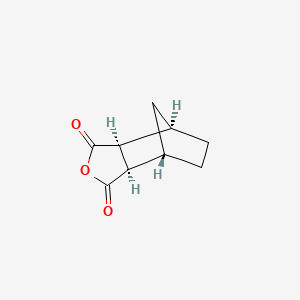

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione

Description

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione (CAS 129-64-6), commonly known as Carbic anhydride, is a bicyclic organic compound with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol . It is a white crystalline solid soluble in chloroform and stable under inert atmospheric conditions . The compound is primarily used as a laboratory reagent for synthetic chemistry applications, including intermediates in pharmaceutical synthesis (e.g., lurasidone hydrochloride, an antipsychotic drug) . Its hazards include skin sensitization (H317), severe eye irritation (H318), and respiratory sensitization (H334), necessitating careful handling .

Properties

IUPAC Name |

(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h4-7H,1-3H2/t4-,5+,6+,7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOPXMZSGSTGMF-RNGGSSJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14166-28-0 | |

| Record name | 14166-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14166-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione typically involves the reaction of norbornene derivatives with specific reagents. One common method includes the use of triethylamine in dimethylformamide (DMF) as a solvent . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its role in drug development, particularly as a precursor for pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals, nucleosides, nucleotides, and phosphoramidites.

Mechanism of Action

The mechanism of action of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown inhibition effects on human carbonic anhydrase I and II isoenzymes, suggesting their potential in treating conditions related to these enzymes. The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Norbornane Derivatives

CAS 14166-28-0

- Molecular Formula : C₉H₁₀O₃ (166.17 g/mol)

- Structure: Stereoisomer of Carbic anhydride, identified as cis-exo-2,3-Norbornanedicarboxylic anhydride .

- Key Differences :

- Higher hydrogenation state (hexahydro vs. tetrahydro in Carbic anhydride).

- Solubility and reactivity differences due to stereochemical variations.

- Applications: Used in organic synthesis as a dienophile or cross-linking agent .

CAS 2746-19-2

Halogenated Derivatives for Agrochemical Use

5,6-Dichloro and 5,6-Dibromo Derivatives

- Molecular Formula : C₉H₈Cl₂O₃ (Dichloro), C₉H₈Br₂O₃ (Dibromo)

- Structure: Chlorine/bromine substituents on the norbornane framework .

- Key Differences: Enhanced bioactivity: The dibromo derivative achieved 90% mortality against Diaphania hyalinata (melonworm) at LD₉₀, outperforming the non-halogenated parent compound . Selectivity: Some derivatives showed lower toxicity to non-target organisms (e.g., bees), making them promising agrochemicals .

Epoxy-Functionalized Analog

rel-(3aR,4R,7S,7aS)-Hexahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS 29745-04-8)

- Molecular Formula : C₈H₈O₄ (168.15 g/mol)

- Structure: Incorporates an epoxy group instead of a methano bridge .

- Key Differences :

Biological Activity

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione, also known by its CAS number 129-64-6, is a cyclic anhydride that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, toxicological profiles, and potential therapeutic applications based on a review of current literature and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₉H₈O₃ and a molecular weight of 164.16 g/mol. Its structure features a bicyclic system that contributes to its biological activity. The compound is characterized by the following physicochemical properties:

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Very soluble (8.74 mg/ml) |

| Log P (octanol-water) | 1.33 |

| Bioavailability Score | 0.55 |

| BBB Permeant | Yes |

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and protecting cellular components from oxidative damage.

- Anti-inflammatory Properties : Studies suggest it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary tests indicate that this compound possesses antimicrobial properties against various bacterial strains.

2. Toxicological Profile

The toxicological assessment of cyclic anhydrides like this compound reveals the following:

- Acute Toxicity : The compound exhibits low acute toxicity with oral LD50 values ranging from 958 to 4460 mg/kg in animal studies. Dermal toxicity is also low with LD50 values exceeding 2000 mg/kg in rabbits .

- Sensitization Potential : It has been classified as a respiratory and skin sensitizer. Occupational exposure can lead to allergic responses including asthma and dermatitis due to its ability to form hapten-protein conjugates .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated significant scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that treatment with the compound reduced the expression of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests its potential role in managing inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.